5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2226181-34-4
VCID: VC6793950
InChI: InChI=1S/C7H10ClIN2/c1-5(2)11-6(4-8)3-7(9)10-11/h3,5H,4H2,1-2H3
SMILES: CC(C)N1C(=CC(=N1)I)CCl
Molecular Formula: C7H10ClIN2
Molecular Weight: 284.53

5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole

CAS No.: 2226181-34-4

Cat. No.: VC6793950

Molecular Formula: C7H10ClIN2

Molecular Weight: 284.53

* For research use only. Not for human or veterinary use.

5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole - 2226181-34-4

Specification

CAS No. 2226181-34-4
Molecular Formula C7H10ClIN2
Molecular Weight 284.53
IUPAC Name 5-(chloromethyl)-3-iodo-1-propan-2-ylpyrazole
Standard InChI InChI=1S/C7H10ClIN2/c1-5(2)11-6(4-8)3-7(9)10-11/h3,5H,4H2,1-2H3
Standard InChI Key PTPCBINJWCLZLJ-UHFFFAOYSA-N
SMILES CC(C)N1C(=CC(=N1)I)CCl

Introduction

Chemical Identity and Structural Analysis

Molecular and Crystallographic Properties

The compound’s systematic IUPAC name, 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole, specifies the positions of its substituents on the pyrazole core. Key identifiers include:

PropertyValueSource
CAS Registry Number2226182-77-8
Molecular FormulaC₇H₁₀ClIN₂
Molecular Weight284.53 g/mol
MDL NumberMFCD31811829

While crystallographic data for this specific compound is unavailable, related pyrazole derivatives exhibit planar heterocyclic cores with bond lengths and angles consistent with aromatic systems. For example, in 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the pyrimidine and pyrazole rings are nearly coplanar, with bond lengths such as C8–N5 = 1.333(2) Å and N2–C9 = 1.473(2) Å . These metrics suggest similar structural rigidity in 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole, with the chloromethyl and iodo groups influencing electronic distribution and steric interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole likely involves multi-step functionalization of a pyrazole precursor. A plausible route, inferred from analogous methods, includes:

  • Iodination: Introducing iodine at position 3 via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

  • Chloromethylation: Installing the chloromethyl group at position 5 through Friedel-Crafts alkylation or nucleophilic substitution .

  • Isopropylation: Introducing the isopropyl group at position 1 via alkylation with isopropyl bromide under basic conditions .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for this compound is scarce, structurally similar pyrazoles exhibit melting points between 163–168°C (e.g., 5-methyl-1H-pyrazole-3-carboxamide) . The chloromethyl and iodo groups likely reduce solubility in polar solvents due to increased hydrophobicity, though the isopropyl moiety may enhance lipid solubility.

Stability Considerations

Halogenated pyrazoles are generally stable under inert atmospheres but may degrade via dehalogenation under UV light or in the presence of reducing agents. Storage at 2–8°C in amber vials is recommended to prevent iodolytic cleavage .

Applications in Drug Discovery and Agrochemicals

Medicinal Chemistry

The iodine and chloromethyl groups serve as handles for further functionalization, making this compound a versatile intermediate. For example:

  • Antiviral Agents: Pyrazole derivatives like ganciclovir and abacavir demonstrate potent antiviral activity, suggesting potential for analogous compounds .

  • Kinase Inhibitors: The iodo group facilitates radio labeling for imaging studies or targeted therapies .

Agrochemical Development

Pyrazole-based pesticides, such as 6-benzylaminopurine, leverage aromatic cores for plant growth regulation . The chloromethyl group in 5-(chloromethyl)-3-iodo-1-isopropyl-1H-pyrazole could be modified to enhance herbicidal or fungicidal activity.

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